Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a methyl benzoate ester. The benzoate ester introduces polarity and may serve as a prodrug motif, enabling hydrolysis to the corresponding carboxylic acid in vivo .
Properties
IUPAC Name |
methyl 4-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-25-18(24)12-4-2-11(3-5-12)16(23)20-19-22-21-17(28-19)13-6-7-14-15(10-13)27-9-8-26-14/h2-7,10H,8-9H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQUBZYYMBDHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has wide-ranging applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of antimicrobial and anticancer agents.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate exerts its effects varies depending on its application. In biological systems, it is believed to interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The dioxin and oxadiazole moieties play a crucial role in these interactions, possibly through hydrogen bonding, π-π stacking, or hydrophobic effects. The benzoate ester group may enhance cellular uptake and distribution.
Comparison with Similar Compounds
Substituent Variations on the Benzamide/Esters
The target compound’s closest analogs are N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide derivatives (Table 1), which share the oxadiazole-dihydrodioxin backbone but differ in substituents:
Note: Synthesis yield and purity inferred from analogous procedures in –2.
The trifluoromethyl group in Compound 19 enhances metabolic stability and binding affinity due to its electron-withdrawing nature and resistance to oxidative degradation . In contrast, the bromo substituent in Compound 21 may facilitate halogen bonding with biological targets but could reduce solubility.
Extended Aromatic Systems (Biphenyl/Naphthyl Derivatives)
Compounds such as 3.6–3.10 (–4) incorporate biphenyl or naphthyl groups, expanding the aromatic system for enhanced target engagement:
These compounds exhibit higher melting points (118–196°C) compared to benzamide analogs (typically <150°C), suggesting stronger crystalline packing due to extended π-systems. The target compound, lacking such extended aromaticity, may prioritize solubility over target affinity, making it suitable for different therapeutic contexts (e.g., CNS vs. oncology) .
Heterocyclic Modifications (Thiophene/Piperazine)
and highlight compounds with thiophene (25–26) or piperazine substituents, altering electronic and steric profiles:
The thiophene moiety in Compounds 25–26 introduces sulfur-mediated interactions, while the piperazine group in 5c improves solubility through basic nitrogen atoms. The target compound’s ester group offers distinct hydrolytic behavior compared to these heterocycles, which may influence pharmacokinetics .
Biological Activity
Methyl 4-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a compound that belongs to the class of 1,3,4-oxadiazoles. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. The unique structural features of this compound suggest potential mechanisms of action that could be leveraged for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C21H17N3O5S
- Molecular Weight: 423.4 g/mol
- CAS Number: 1206998-50-6
The presence of the oxadiazole ring is critical as it is known for conferring various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant cytotoxicity against various cancer cell lines through multiple mechanisms:
- Inhibition of Enzymes and Kinases: The oxadiazole scaffold can inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
- Targeting Telomerase Activity: Some derivatives have shown effectiveness in inhibiting telomerase activity, which is often upregulated in cancer cells .
- Mechanism-Based Approaches: The development of these compounds involves structural modifications that enhance their interaction with biological targets .
Antioxidant Activity
The antioxidant properties of oxadiazole derivatives have been explored extensively. For instance, compounds derived from this scaffold have demonstrated significant free radical scavenging abilities in assays such as DPPH and FRAP . This antioxidant activity is essential for protecting cells from oxidative stress-related damage.
Study on Anticancer Properties
A comprehensive review on the biological activity of 1,3,4-oxadiazoles indicated that these compounds are effective against various types of cancer. For example, a study found that specific derivatives exhibited IC50 values in the micromolar range against breast and colon cancer cell lines . The following table summarizes some findings related to anticancer activity:
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Oxadiazole A | MCF7 (Breast) | 15 | HDAC Inhibition |
| Oxadiazole B | HCT116 (Colon) | 20 | Telomerase Inhibition |
| Oxadiazole C | A549 (Lung) | 25 | Thymidylate Synthase Inhibition |
Antioxidant Studies
In another study focusing on antioxidant capabilities, several oxadiazole derivatives were synthesized and tested. The results indicated that modifications to the substituents on the oxadiazole ring significantly influenced their antioxidant potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR to verify proton environments (e.g., oxadiazole protons at δ 8.2–8.5 ppm) and carbonyl groups .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 396.4) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
What computational approaches predict its interactions with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., COX-2 or kinase targets) with force fields like AMBER .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with IC₅₀ values from enzyme inhibition assays .
How to assess environmental risks when disposal data is limited?
Q. Advanced
- Read-across analysis : Use toxicity data from structurally similar compounds (e.g., methyl benzoate derivatives) to estimate LC₅₀ for aquatic organisms .
- Photodegradation studies : Expose the compound to UV light (254 nm) and monitor decomposition via GC-MS to identify persistent metabolites .
- Waste treatment : Incinerate at >800°C with alkali scrubbers to neutralize sulfur and nitrogen oxides .
What strategies improve solubility for in vivo studies?
Q. Advanced
- Co-solvent systems : Use DMSO:PEG 400 (1:4 v/v) to achieve 10 mg/mL solubility without precipitation .
- Prodrug design : Introduce phosphate esters at the benzoate group to enhance aqueous solubility, later cleaved by esterases .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
